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Compound of Interest

Compound Name:
4-Bromo-1,3-dimethyl-1H-

pyrazole-5-carbohydrazide

CAS No.: 512810-04-7

Cat. No.: B1268441

Get Quote

The construction of the pyrazole-5-carbohydrazide core is a well-established process in

synthetic organic chemistry, typically commencing with a 1,3-dicarbonyl compound. The most

common approach involves the Knorr pyrazole synthesis, where a β-ketoester is condensed

with a hydrazine derivative. This reaction reliably forms the pyrazole ring. The ester functional

group at the C-5 position is then converted to the desired carbohydrazide, usually through

reaction with hydrazine hydrate. This two-step process is efficient and highly versatile, allowing

for substitutions on the pyrazole ring and the N-1 position.
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Step 1: Pyrazole Ring Formation

Step 2: Carbohydrazide Formation
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Hydrazine Hydrate (NH2NH2·H2O)
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Caption: General synthetic scheme for pyrazole-5-carbohydrazide derivatives.

Exemplary Protocol: Synthesis of 1-Arylmethyl-3-aryl-
1H-pyrazole-5-carbohydrazide
This protocol is adapted from methodologies aimed at producing anticancer agents.[4] The

rationale behind a two-step synthesis is control and purity. Forming the core pyrazole ring first

before introducing the highly reactive hydrazine ensures cleaner reactions and simplifies

purification. Using ethanol as a solvent is advantageous due to its ability to dissolve a wide

range of organic reactants and its relatively low toxicity and cost.

Step 1: Synthesis of Ethyl 1-Arylmethyl-3-aryl-1H-pyrazole-5-carboxylate

Reactant Preparation: Dissolve ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq) and

arylmethylhydrazine hydrochloride (1.0 eq) in absolute ethanol.
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Reaction: Add a catalytic amount of glacial acetic acid to the mixture. The acid catalyzes the

condensation by protonating the carbonyl oxygen, making the carbon more electrophilic and

susceptible to nucleophilic attack by the hydrazine.

Reflux: Heat the mixture to reflux for 6-8 hours. The elevated temperature provides the

necessary activation energy for the cyclization and dehydration steps that form the aromatic

pyrazole ring.

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The

desired ethyl pyrazole-5-carboxylate product is typically insoluble in water and will

precipitate.

Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize

from ethanol to obtain the pure ester intermediate.

Step 2: Synthesis of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide

Reactant Preparation: Suspend the purified ethyl pyrazole-5-carboxylate intermediate (1.0

eq) in absolute ethanol.

Hydrazinolysis: Add an excess of hydrazine hydrate (8-10 eq). The large excess of hydrazine

drives the nucleophilic acyl substitution reaction to completion, converting the ester to the

carbohydrazide.

Reflux: Heat the mixture to reflux for 10-12 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Work-up: Cool the reaction mixture. The product, being less soluble than the starting ester,

will often precipitate upon cooling.

Purification: Collect the solid product by filtration, wash thoroughly with cold ethanol to

remove any unreacted hydrazine hydrate, and dry under vacuum.

Part 2: Comparative Biological Evaluation
The true value of the pyrazole-5-carbohydrazide scaffold lies in its biological versatility. By

modifying the substituents at the N-1 and C-3 positions of the pyrazole ring, researchers have
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developed potent agents against cancer and microbial infections.

Anticancer Activity: A Focus on A549 Lung Cancer Cells
A significant body of research has focused on pyrazole-5-carbohydrazide derivatives as

potential agents against non-small cell lung cancer, particularly the A549 cell line.[2][4][5]

Studies show that many of these compounds exert their effect by inhibiting cell proliferation and

inducing apoptosis (programmed cell death).[2][4]

Structure-Activity Relationship (SAR) Insights:

Lipophilicity: A crucial factor for anticancer activity appears to be the compound's lipophilicity

(logP value). Derivatives with logP values in the range of 3.12–4.94 have demonstrated

superior inhibitory effects on A549 cell growth.[4]

Aryl Substituents: The nature and position of substituents on the aryl rings at the N-1 and C-

3 positions significantly modulate activity. Electron-withdrawing groups, such as halogens

(e.g., -Cl, -Br), on these phenyl rings are often associated with enhanced cytotoxic activity.[5]

[6] For instance, a 4-chlorophenyl group at C-3 is a common feature in active compounds.[6]

N-1 Substituent: An arylmethyl group at the N-1 position is a recurring structural motif in

potent derivatives.[4]
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Compound
Class/Derivativ
e

Target Cell
Line

IC₅₀ (µM)
Key Structural
Features

Reference

1-(4-

chlorobenzyl)-3-

(4-chlorophenyl)

derivative

A549 ~50

4-Cl on both

benzyl and

phenyl rings.

[6]

1-(3-(4-

chlorophenoxy)-2

-

hydroxypropyl)-3

-(4-chlorophenyl)

derivative

NCIH460 32

Extended chain

with phenoxy

and hydroxyl

groups at N-1.

[6]

Salicylaldehyde-

pyrazole-

carbohydrazide

A549
Not specified, but

potent

Schiff base

formation from

the

carbohydrazide.

[2]

Pyrazole

hydrazide

derivative

B16-F10

(Melanoma)
0.49

Specific

hydrazide

structure not

detailed in

abstract.

[6]

Pyrazole

hydrazide

derivative

MCF-7 (Breast) 0.57

Specific

hydrazide

structure not

detailed in

abstract.

[6]

Mechanism of Action: Apoptosis Induction

Many active pyrazole-5-carbohydrazide derivatives function by triggering the intrinsic apoptosis

pathway within cancer cells. This process is often initiated by cellular stress, leading to the

activation of a cascade of caspase enzymes that execute cell death.
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Caption: Simplified pathway of apoptosis induction by pyrazole derivatives.

Antimicrobial Activity
The pyrazole scaffold is a well-known component in antimicrobial agents.[7][8] The addition of

the carbohydrazide moiety provides a template for developing new derivatives with significant

antibacterial and antifungal properties.[9]

Structure-Activity Relationship (SAR) Insights:

Hydrazone Formation: The carbohydrazide group is often derivatized into hydrazones (Schiff

bases) by reacting it with various aldehydes. This modification can dramatically enhance

antimicrobial potency. Hydrazones containing tolyl or dimethylaminobenzylidene moieties

have shown remarkable activity.[7]
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Thioamide Derivatives: Conversion of the carbohydrazide to a carbothiohydrazide can also

yield compounds with potent antimicrobial effects.[7]

Fused Heterocycles: Some of the most potent antimicrobial agents are derived from using

the carbohydrazide as a building block to synthesize more complex, fused heterocyclic

systems like pyrazolyl-thiadiazines.[7]

Comparative Performance of Antimicrobial Pyrazole-Carbohydrazide Derivatives

Compound
Class/Derivativ
e

Target
Microorganism

MIC (µg/mL)
Key Structural
Features

Reference

4-(2-(p-

tolyl)hydrazineyli

dene)-pyrazole-

1-

carbothiohydrazi

de

Bacteria & Fungi

62.5-125

(antibacterial)2.9

-7.8 (antifungal)

Carbothiohydrazi

de and a tolyl

hydrazone

moiety.

[7]

5-(Benzofuran-2-

yl)-1H-pyrazole-

3-carbohydrazide

Bacillus subtilis
Potent (Exceeds

Amoxicillin)

Benzofuran ring

fused at C-5.
[9]

2-((5-hydroxy-3-

methyl-1H-

pyrazol-4-yl)

(phenyl)methyl)h

ydrazinecarboxa

mide

Escherichia coli

(Gram -)
0.25

Hydrazinecarbox

amide structure.
[10]

2-((5-hydroxy-3-

methyl-1H-

pyrazol-4-yl)(4-

nitrophenyl)meth

yl)hydrazinecarb

oxamide

Streptococcus

epidermidis

(Gram +)

0.25
Nitro-substituted

phenyl ring.
[10]
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Part 3: Standard Biological Assay Protocol
To ensure data is reliable and reproducible, standardized assays are critical. The MTT assay is

a cornerstone for evaluating the cytotoxic effects of potential anticancer compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of

cell viability. The rationale is that viable cells contain mitochondrial reductase enzymes that can

convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) into an insoluble purple formazan product. The amount of formazan produced is

directly proportional to the number of living cells.

Step-by-Step Methodology:

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000

cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at

37°C with 5% CO₂. This allows the cells to recover from plating and enter the exponential

growth phase.

Compound Treatment: Prepare serial dilutions of the pyrazole-5-carbohydrazide test

compounds in the appropriate cell culture medium. Remove the old medium from the wells

and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1%

DMSO) to the respective wells.

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C

with 5% CO₂.

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for another 4 hours. During this time, only viable cells will convert the MTT to

formazan crystals.

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a

solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to

dissolve the purple formazan crystals.
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Absorbance Reading: Measure the absorbance of the solution in each well using a

microplate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to

the vehicle control. Plot the viability against the log of the compound concentration and use

non-linear regression to determine the IC₅₀ value (the concentration of the compound that

inhibits cell growth by 50%).

Conclusion and Future Outlook
The pyrazole-5-carbohydrazide scaffold is a privileged structure in medicinal chemistry,

demonstrating significant potential in the development of novel anticancer and antimicrobial

agents. Structure-activity relationship studies consistently show that strategic modification of

the aryl substituents at the N-1 and C-3 positions, as well as derivatization of the

carbohydrazide functional group, are key to enhancing biological potency.

Future research should focus on synthesizing more diverse libraries of these compounds,

exploring a wider range of heterocyclic and aliphatic substituents to fine-tune their

pharmacological profiles. Investigating dual-activity compounds, such as those with combined

anticancer and anti-inflammatory properties, could lead to novel therapeutics with improved

efficacy. Furthermore, detailed mechanistic studies are required to identify the specific

molecular targets of the most promising derivatives, paving the way for rational drug design

and optimization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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